Ethyl [2-({[1-(6-methoxypyridazin-3-yl)piperidin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate
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Overview
Description
Ethyl [2-({[1-(6-methoxypyridazin-3-yl)piperidin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a methoxypyridazinyl group, a piperidinyl group, and a thiazolyl group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [2-({[1-(6-methoxypyridazin-3-yl)piperidin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. The reaction typically involves the use of reagents such as piperidine-4-carboxylic acid, 6-methoxypyridazine, and thiazole derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Ethyl [2-({[1-(6-methoxypyridazin-3-yl)piperidin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Ethyl [2-({[1-(6-methoxypyridazin-3-yl)piperidin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl [2-({[1-(6-methoxypyridazin-3-yl)piperidin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application being studied .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- Ethyl (2,6-difluorobenzyl) {4-[(dimethylamino)methyl]-3-[(6-methoxypyridazin-3-yl)carbamoyl]-5-(4-nitrophenyl)-2-thienyl}carbamate .
- 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides .
Uniqueness
Ethyl [2-({[1-(6-methoxypyridazin-3-yl)piperidin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .
Biological Activity
Ethyl [2-({[1-(6-methoxypyridazin-3-yl)piperidin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features several key structural components:
- Pyridazine ring : A six-membered aromatic ring with two adjacent nitrogen atoms.
- Piperidine moiety : A saturated six-membered ring containing one nitrogen atom.
- Thiazole group : A five-membered ring containing both nitrogen and sulfur.
This unique combination of functional groups contributes to its pharmacological properties.
Antimicrobial Activity
Research indicates that derivatives of thiazole and piperidine exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to this compound can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
The compound has been evaluated for anti-inflammatory activity, particularly through inhibition of the NLRP3 inflammasome pathway. In vitro assays demonstrated that derivatives could significantly reduce IL-1β release in human macrophages, suggesting a potential mechanism for mitigating inflammatory responses .
Neuroprotective Properties
Given the piperidine component's association with neurological activity, compounds in this class have been investigated for neuroprotective effects. Studies suggest that they may act as muscarinic receptor antagonists, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's .
Table: Summary of Biological Activities
Activity Type | Assessed Effect | Reference |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Anti-inflammatory | Reduction of IL-1β release | |
Neuroprotective | Muscarinic receptor modulation |
Case Study 1: Antimicrobial Efficacy
In a study published in Molecules, a series of thiazole derivatives were synthesized and tested against common pathogens. The results indicated that modifications to the piperidine and thiazole components significantly enhanced antimicrobial efficacy. This compound showed promising results against E. coli with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL .
Case Study 2: Neuroprotective Potential
Research highlighted in a patent document explored the neuroprotective effects of compounds similar to this compound. These compounds were shown to improve cognitive function in animal models of Alzheimer's disease by modulating cholinergic signaling pathways, indicating their potential as therapeutic agents for neurological disorders .
Properties
Molecular Formula |
C18H23N5O4S |
---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
ethyl 2-[2-[[1-(6-methoxypyridazin-3-yl)piperidine-4-carbonyl]amino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C18H23N5O4S/c1-3-27-16(24)10-13-11-28-18(19-13)20-17(25)12-6-8-23(9-7-12)14-4-5-15(26-2)22-21-14/h4-5,11-12H,3,6-10H2,1-2H3,(H,19,20,25) |
InChI Key |
FGPDLBJSRWJGEI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)OC |
Origin of Product |
United States |
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